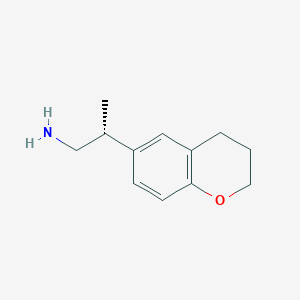
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2R)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, also known by its CAS number 2248175-03-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a chromene moiety, which is significant in its interaction with biological targets.
Enzyme Inhibition
One of the notable activities of this compound is its inhibition of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in the management of type 2 diabetes due to their role in increasing insulin secretion and decreasing glucagon levels.
A study reported that compounds derived from similar structures demonstrated significant DPP-IV inhibition, with some derivatives achieving an IC50 value as low as 2.0 nM, indicating high potency . The mechanism involves binding to the enzyme's active site, thereby preventing substrate interaction.
G-protein Coupled Receptors (GPCRs)
The compound may also interact with GPCRs, which are vital targets in pharmacology due to their involvement in numerous physiological processes. Research indicates that modifications to the chromene structure can enhance binding affinity and selectivity for specific GPCR subtypes .
Study on DPP-IV Inhibition
In a controlled study involving various derivatives of chromene-based compounds, this compound was evaluated for its DPP-IV inhibitory activity. The results showed that a dosage of 3 mg/kg led to over 80% inhibition of DPP-IV activity within 24 hours, comparable to established drugs like omarigliptin .
GPCR Binding Studies
Another research effort focused on the binding characteristics of chromene derivatives to GPCRs. The study utilized molecular docking simulations to predict binding affinities and orientations within receptor sites. Results indicated that structural modifications significantly influenced binding efficacy and receptor subtype selectivity .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several related compounds:
Propriétés
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKKAVCBKWORSR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














